2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide
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Overview
Description
2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide is a compound that features a trifluoromethyl group attached to a pyrazole ring. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the trifluoromethyl group imparts significant electron-withdrawing characteristics, which can influence the compound’s reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(trifluoromethyl)hydrazine with an α,β-unsaturated carbonyl compound can yield the desired pyrazole derivative. The subsequent introduction of the amino and amide groups can be achieved through standard organic synthesis techniques, such as amination and amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the amide to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .
Scientific Research Applications
2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: It can be employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes.
Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to the inhibition or modulation of enzyme activity, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share the amino group and have similar pharmacological properties.
Trifluoromethyl-substituted 2H-furans: These compounds also contain the trifluoromethyl group and exhibit similar reactivity and applications.
Uniqueness
2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide is unique due to the combination of the pyrazole ring and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H9F3N4O |
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Molecular Weight |
222.17 g/mol |
IUPAC Name |
2-amino-3-[4-(trifluoromethyl)pyrazol-1-yl]propanamide |
InChI |
InChI=1S/C7H9F3N4O/c8-7(9,10)4-1-13-14(2-4)3-5(11)6(12)15/h1-2,5H,3,11H2,(H2,12,15) |
InChI Key |
GDYNDKHWDVRCAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(C(=O)N)N)C(F)(F)F |
Origin of Product |
United States |
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